molecular formula C17H16Br2O2 B8616476 2-[2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-yl]ethanol CAS No. 807618-44-6

2-[2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-yl]ethanol

Cat. No. B8616476
M. Wt: 412.1 g/mol
InChI Key: LXSAALCCSMKXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297810B2

Procedure details

A mixture containing 5.0 grams of 2,7-dibromofluorene, 3.1 grams of sodium hydroxide and 0.35 grams of Benzyltriethylammonium chloride in 50 ml of dimethylsulfoxide was stirred and to it was added 9.7 grams of the tetrahydropyranyl ether of 2-bromoethanol. The temperature rose slowly to 50° C. The temperature was maintained at 35° C. for 1 hr after which the mixture was added to 100 ml of water and 50 ml of ethyl acetate and 50 ml hexane. The organic layer was removed washed 2× with 100 ml of water and dried over sodium sulfate. The solvent was removed and 150 ml of ethanol added followed by 0.5 grams p-toluene sulfonic acid. The mixture was stirred at 70° C. for 30 min. The mixture was cooled and treated with aqueous potassium carbonate to ˜pH8. The solvent was removed and the residue treated with 50 ml of 1;1 ethyl acetate:hexane and 25 ml of water the solid was filtered and washed with water. Recrystallization from 1:1 ethyl acetate hexane to give 4.5 grams of 2-[2,7-dibromo-9-(2-hydroxy-ethyl)-9H-fluoren-9-yl]-ethanol which was esterified by the process described in example 1 to give 3.8 grams of Acrylic acid 2-[9-(2-acryloyloxy-ethyl)-2,7-dibromo-9H-fluoren-9-yl]-ethyl ester(4). This product was verified by NMR analysis to be present and pure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)C[C:4]=2[CH:3]=1.[OH-].[Na+].O1CCCCC1[O:24][CH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][O:26]1.BrCCO>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CS(C)=O.CCCCCC.C(OCC)(=O)C.O>[Br:1][C:2]1[CH:3]=[CH:4][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:29]([CH2:30][CH2:25][OH:24])([CH2:28][CH2:27][OH:26])[C:13]=2[CH:14]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
3.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
O1C(CCCC1)OC1OCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose slowly to 50° C
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed 2× with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
150 ml of ethanol added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
treated with aqueous potassium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue treated with 50 ml of 1;1 ethyl acetate
FILTRATION
Type
FILTRATION
Details
hexane and 25 ml of water the solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1:1 ethyl acetate hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.